1,6-Naphthyridine-5-carbonitrile is a heterocyclic compound characterized by a bicyclic structure comprising a naphthyridine core with a carbonitrile functional group at the 5-position. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry.
1,6-Naphthyridine-5-carbonitrile can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a nitrogen-containing heterocycle. It has garnered attention due to its potential pharmacological properties, making it a subject of interest in drug discovery and development.
The synthesis of 1,6-naphthyridine-5-carbonitrile can be achieved through several methods:
These synthetic strategies highlight the versatility and efficiency in producing this compound while minimizing the need for extensive purification processes.
1,6-Naphthyridine-5-carbonitrile has a molecular formula of and a molecular weight of approximately 158.16 g/mol. The structural representation includes:
The compound's structural data can be represented in various formats including:
C#N/C1=CC=NC2=C1C=CC=C2
InChI=1S/C9H6N2/c10-7-8-4-5-11-9(8)3-1-2-6-7/h1-6H
This structural information is crucial for understanding its reactivity and potential interactions with biological targets.
1,6-Naphthyridine-5-carbonitrile participates in various chemical reactions due to its reactive functional groups:
These reactions underscore the compound's versatility as a building block in synthetic organic chemistry.
The mechanism of action for compounds like 1,6-naphthyridine-5-carbonitrile often involves interaction with specific biological targets such as enzymes or receptors:
Understanding these mechanisms is essential for evaluating the pharmacological potential of 1,6-naphthyridine-5-carbonitrile.
The physical and chemical properties of 1,6-naphthyridine-5-carbonitrile include:
These properties are significant when considering the compound's handling during synthesis and potential applications.
1,6-Naphthyridine-5-carbonitrile has several promising applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: